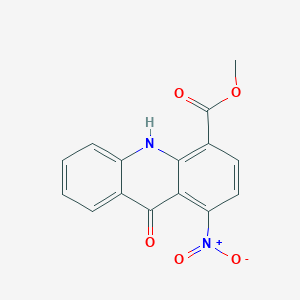
3,4'-Dihydroxy-alpha,beta-diethylstilbene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4'-Dihydroxy-alpha,beta-diethylstilbene (DESD) is a synthetic compound that belongs to the stilbene family. It has gained significant attention in recent years due to its potential applications in scientific research. DESD is a versatile compound that can be synthesized using various methods. Its mechanism of action and biochemical and physiological effects have been widely studied. In
Mechanism of Action
3,4'-Dihydroxy-alpha,beta-diethylstilbene's mechanism of action is not fully understood. However, studies have shown that 3,4'-Dihydroxy-alpha,beta-diethylstilbene can modulate various signaling pathways, including the PI3K/Akt and MAPK pathways. 3,4'-Dihydroxy-alpha,beta-diethylstilbene can also induce cell cycle arrest and apoptosis in cancer cells. Additionally, 3,4'-Dihydroxy-alpha,beta-diethylstilbene can act as an antioxidant and protect cells from oxidative stress.
Biochemical and Physiological Effects:
3,4'-Dihydroxy-alpha,beta-diethylstilbene has been shown to have various biochemical and physiological effects. Studies have shown that 3,4'-Dihydroxy-alpha,beta-diethylstilbene can reduce oxidative stress and inflammation in cells. 3,4'-Dihydroxy-alpha,beta-diethylstilbene can also modulate the expression of various genes, including those involved in cell cycle regulation and apoptosis. Furthermore, 3,4'-Dihydroxy-alpha,beta-diethylstilbene can induce changes in cell morphology and cytoskeletal organization.
Advantages and Limitations for Lab Experiments
3,4'-Dihydroxy-alpha,beta-diethylstilbene has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized using various methods. 3,4'-Dihydroxy-alpha,beta-diethylstilbene is also a versatile compound that can be used in various assays, including fluorescence microscopy and flow cytometry. However, 3,4'-Dihydroxy-alpha,beta-diethylstilbene has some limitations. It is a synthetic compound that may not fully mimic the effects of natural compounds. Additionally, 3,4'-Dihydroxy-alpha,beta-diethylstilbene's mechanism of action is not fully understood, which may limit its applications in some studies.
Future Directions
3,4'-Dihydroxy-alpha,beta-diethylstilbene has significant potential for future research. One of the most promising applications of 3,4'-Dihydroxy-alpha,beta-diethylstilbene is its use as an anticancer agent. Further studies are needed to understand its mechanism of action and optimize its efficacy. Additionally, 3,4'-Dihydroxy-alpha,beta-diethylstilbene's potential as a fluorescent probe for ROS detection can be further explored. Furthermore, 3,4'-Dihydroxy-alpha,beta-diethylstilbene's effects on various signaling pathways and gene expression need to be fully understood to identify its potential applications in other fields.
Conclusion:
In conclusion, 3,4'-Dihydroxy-alpha,beta-diethylstilbene is a versatile compound that has significant potential in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. 3,4'-Dihydroxy-alpha,beta-diethylstilbene's potential as an anticancer agent and fluorescent probe for ROS detection makes it a promising candidate for future research. Further studies are needed to fully understand 3,4'-Dihydroxy-alpha,beta-diethylstilbene's mechanism of action and optimize its applications in various fields.
Synthesis Methods
3,4'-Dihydroxy-alpha,beta-diethylstilbene can be synthesized using different methods. One of the most common methods involves the reaction of diethylstilbestrol (DES) with sodium hydroxide and hydrogen peroxide. This method yields 3,4'-Dihydroxy-alpha,beta-diethylstilbene with a purity of over 95%. Another method involves the reaction of DES with sodium borohydride and hydrogen peroxide. This method yields 3,4'-Dihydroxy-alpha,beta-diethylstilbene with a purity of over 90%. Both methods are efficient and yield high-quality 3,4'-Dihydroxy-alpha,beta-diethylstilbene.
Scientific Research Applications
3,4'-Dihydroxy-alpha,beta-diethylstilbene has been widely used in scientific research due to its potential applications in various fields. One of the most significant applications of 3,4'-Dihydroxy-alpha,beta-diethylstilbene is its use as a fluorescent probe for the detection of reactive oxygen species (ROS). 3,4'-Dihydroxy-alpha,beta-diethylstilbene can detect ROS in living cells, making it an essential tool in the study of oxidative stress-related diseases. 3,4'-Dihydroxy-alpha,beta-diethylstilbene has also been used as a potential anticancer agent. Studies have shown that 3,4'-Dihydroxy-alpha,beta-diethylstilbene can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
properties
CAS RN |
133683-37-1 |
|---|---|
Product Name |
3,4'-Dihydroxy-alpha,beta-diethylstilbene |
Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
3-[(E)-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenol |
InChI |
InChI=1S/C18H20O2/c1-3-17(13-8-10-15(19)11-9-13)18(4-2)14-6-5-7-16(20)12-14/h5-12,19-20H,3-4H2,1-2H3/b18-17+ |
InChI Key |
IAGNXGPTSBNKLV-ISLYRVAYSA-N |
Isomeric SMILES |
CC/C(=C(/CC)\C1=CC(=CC=C1)O)/C2=CC=C(C=C2)O |
SMILES |
CCC(=C(CC)C1=CC(=CC=C1)O)C2=CC=C(C=C2)O |
Canonical SMILES |
CCC(=C(CC)C1=CC(=CC=C1)O)C2=CC=C(C=C2)O |
synonyms |
3,4'-dihydroxy-alpha,beta-diethylstilbene 3,4-DABDS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethyl]-1-piperazinyl]-1,2-benzisothiazole](/img/structure/B143884.png)
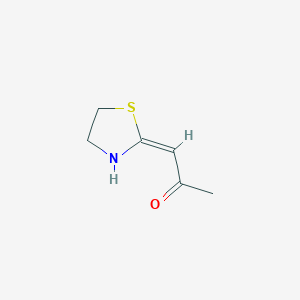
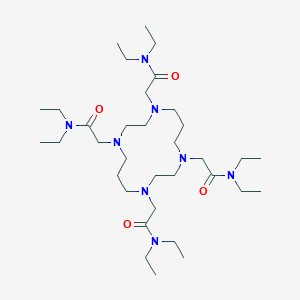


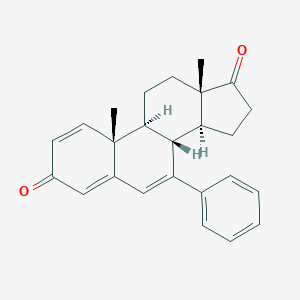
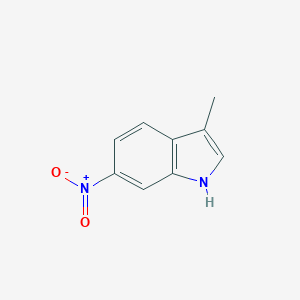
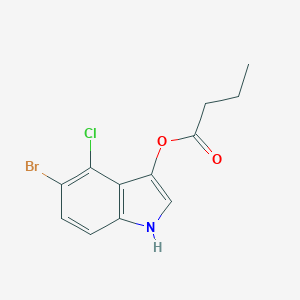
![[(2R,3R,4S,5R)-4-benzoyloxy-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B143901.png)
![(6R,7S)-Benzhydryl 7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-YL)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B143903.png)
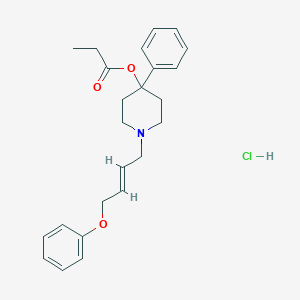
![(2S,3S)-3-[(1R)-2-Amino-1-hydroxyethyl]oxirane-2-carboxamide](/img/structure/B143906.png)

